molecular formula C13H10Br2O2S B1628098 Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate CAS No. 222840-93-9

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate

Cat. No.: B1628098
CAS No.: 222840-93-9
M. Wt: 390.09 g/mol
InChI Key: YKJFKGUWVYZXQB-UHFFFAOYSA-N
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Description

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group attached to a thiophene ring, which is further substituted with bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate typically involves the bromination of thiophene derivatives followed by esterification. One common method includes the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromothiophene is then reacted with ethyl 4-hydroxybenzoate in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium, copper), solvents (e.g., DMF, THF).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-CPBA), solvents (e.g., dichloromethane, acetonitrile).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, THF).

Major Products:

    Substitution: Substituted thiophene derivatives.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

Scientific Research Applications

Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

  • Ethyl 4-(5-bromothiophen-2-YL)benzoate
  • Methyl 4-(5-acetyl-2-thienyl)benzoate
  • Ethyl 4-(4,5-dibromothiophen-2-YL)benzoate

Comparison: this compound is unique due to the presence of two bromine atoms on the thiophene ring, which enhances its reactivity and allows for diverse chemical transformations. Compared to similar compounds, it offers greater versatility in synthetic applications and potential for developing novel materials and pharmaceuticals .

Properties

IUPAC Name

ethyl 4-(4,5-dibromothiophen-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2O2S/c1-2-17-13(16)9-5-3-8(4-6-9)11-7-10(14)12(15)18-11/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKJFKGUWVYZXQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(S2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80580259
Record name Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222840-93-9
Record name Ethyl 4-(4,5-dibromothiophen-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80580259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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